molecular formula C10H13NO B12289960 (S)-Oxetan-3-yl(phenyl)methanamine

(S)-Oxetan-3-yl(phenyl)methanamine

Cat. No.: B12289960
M. Wt: 163.22 g/mol
InChI Key: VZNUGGQHIQAFPE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Oxetan-3-yl(phenyl)methanamine is a chiral amine compound characterized by the presence of an oxetane ring and a phenyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Oxetan-3-yl(phenyl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by functionalization to introduce the phenyl and methanamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Oxetan-3-yl(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The phenyl and methanamine groups can participate in substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a wide range of functionalized amines.

Scientific Research Applications

(S)-Oxetan-3-yl(phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique structural features and biological activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-Oxetan-3-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-Oxetan-3-yl(phenyl)methanamine include:

    Phenylamine: A primary amine with a phenyl group.

    Oxetane derivatives: Compounds containing the oxetane ring structure.

    Methanamine derivatives: Compounds with a methanamine moiety.

Uniqueness

This compound is unique due to the combination of the oxetane ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(S)-oxetan-3-yl(phenyl)methanamine

InChI

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m1/s1

InChI Key

VZNUGGQHIQAFPE-SNVBAGLBSA-N

Isomeric SMILES

C1C(CO1)[C@@H](C2=CC=CC=C2)N

Canonical SMILES

C1C(CO1)C(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.